molecular formula C20H23N5O2S B12128630 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide

Cat. No.: B12128630
M. Wt: 397.5 g/mol
InChI Key: UJGQTBYKIGCYQZ-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 2-methoxyphenyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized to form the triazole ring. This intermediate is then reacted with 2-(methylethyl)phenyl acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-13(2)14-8-4-6-10-16(14)22-18(26)12-28-20-24-23-19(25(20)21)15-9-5-7-11-17(15)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI Key

UJGQTBYKIGCYQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

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